4-Bromo-3-fluoro-2-iodobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-3-iodo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYJYKACMOEEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)I)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 3 Fluoro 2 Iodobenzotrifluoride
Strategic Precursor-Based Synthesis Approaches
The synthesis of highly substituted aromatic compounds such as 4-Bromo-3-fluoro-2-iodobenzotrifluoride necessitates a carefully planned, multi-step approach. Strategic precursor-based synthesis is paramount, involving the sequential and regiocontrolled introduction of substituents onto a simpler aromatic core. The order of these introductions is critical, as the existing substituents on the benzene (B151609) ring direct the position of subsequent functionalizations through their electronic and steric effects. Two primary strategies are considered: beginning with a trifluoromethylated aromatic and performing sequential halogenations, or starting with a halogenated benzene derivative and introducing the trifluoromethyl group at a later stage. The success of the synthesis hinges on the ability to control the precise placement of each halogen and the trifluoromethyl group to achieve the desired 1,2,3,4-substitution pattern.
Regioselective Halogenation Strategies
Regioselective halogenation is a cornerstone in the synthesis of polyhalogenated benzotrifluorides. The challenge lies in overcoming the statistical distribution of isomers that can result from direct halogenation of a substituted benzene ring. The directing effects of the substituents already present on the ring—fluorine (ortho-, para-directing), bromine (ortho-, para-directing), and the trifluoromethyl group (meta-directing)—must be carefully leveraged to install the incoming halogens at the desired positions. nih.gov Advanced methodologies often employ specific reagents and conditions to enhance selectivity and yield of the target isomer.
The introduction of bromine and iodine onto the aromatic ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.comuobabylon.edu.iq The regioselectivity of these reactions is governed by the electronic properties of the substituents already on the precursor molecule. For instance, in a precursor like 3-fluoro-2-iodobenzotrifluoride, the trifluoromethyl group strongly deactivates the ring and directs incoming electrophiles to the meta positions (positions 4 and 6), while the fluorine and iodine atoms direct to their ortho and para positions. The interplay of these directing effects determines the final position of bromination.
Commonly used reagents for these transformations include N-iodosuccinimide (NIS) for iodination and N-bromosuccinimide (NBS) for bromination, often in the presence of a strong acid catalyst like triflic acid. nih.govechemi.com For example, a known laboratory method involves the direct iodination of 4-bromobenzotrifluoride (B150022) using NIS in triflic acid to produce 4-bromo-3-iodobenzotrifluoride, demonstrating the feasibility of late-stage halogenation. echemi.com The use of iodine monochloride (ICl) is another effective method for iodination. The choice of solvent and catalyst is crucial for controlling the reaction's selectivity and preventing side reactions. researchgate.net
Table 1: Selected Reagents for Directed Halogenation
| Halogenation | Reagent | Catalyst/Conditions | Target Position Control |
|---|---|---|---|
| Iodination | N-Iodosuccinimide (NIS) | Triflic Acid | Governed by activating/directing groups |
| Iodine Monochloride (ICl) | Acetic Acid | Strong electrophile, regioselectivity depends on substrate | |
| Molecular Iodine (I₂) | Oxidizing Agent (e.g., Nitric Acid) | Used for less reactive aromatic rings | |
| Bromination | N-Bromosuccinimide (NBS) | Silica Gel, Acetonitrile | Offers high regioselectivity in certain substrates nih.gov |
While "stereoselective" typically applies to the formation of specific stereoisomers at a chiral center, in the context of aromatic synthesis it is interpreted as regioselective or site-selective fluorination. Introducing a fluorine atom onto a polysubstituted aromatic ring with high regioselectivity is a significant challenge. Direct electrophilic fluorination of electron-rich aromatic systems is possible using reagents like Selectfluor, but the powerful deactivating effects of the trifluoromethyl group and other halogens on the target precursor make this approach difficult. mdpi.com
A more common and controllable strategy involves nucleophilic aromatic substitution (SNAr) on a precursor containing a suitable leaving group (such as a nitro or chloro group) at the desired position. researchgate.net For the synthesis of this compound, a plausible precursor could be a dinitro or chloro-nitro derivative, where one of these groups is selectively replaced by fluoride (B91410) using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (like the CF₃ group) ortho or para to the leaving group. youtube.com
Introduction and Manipulation of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a key functional moiety, and its introduction onto the aromatic ring can be accomplished at various stages of the synthesis. Modern methods provide access to a wide range of trifluoromethylated building blocks. nih.gov Strategies can involve either the direct trifluoromethylation of a pre-functionalized aromatic ring or the transformation of an existing functional group (like a carboxylic acid or trihalomethyl group) into a CF₃ group.
Direct trifluoromethylation has been revolutionized by the development of specialized reagents capable of acting as sources of electrophilic ("CF₃⁺") or nucleophilic ("CF₃⁻") trifluoromethyl groups. beilstein-journals.org
Electrophilic trifluoromethylation is suitable for electron-rich aromatic or heteroaromatic precursors. Reagents such as Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are shelf-stable, crystalline solids that can trifluoromethylate a variety of nucleophiles under the right conditions, often requiring a metal catalyst. nih.govconicet.gov.arnih.gov These reagents generate a species that behaves as a CF₃ cation or radical, which can then substitute a C-H bond on the aromatic ring. nih.gov
Nucleophilic trifluoromethylation employs reagents that deliver a CF₃ anion. The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent. nih.gov This method is typically used in reactions with electrophilic substrates like ketones and aldehydes but can be adapted for aromatic systems, for example, through copper-catalyzed reactions with aryl halides. This approach, often called the Sandmeyer-type trifluoromethylation, allows for the introduction of a CF₃ group at a position defined by a halide or other leaving group.
Table 2: Comparison of Trifluoromethylation Methods
| Method | Reagent Type | Common Reagents | Substrate Requirement | Mechanism |
|---|---|---|---|---|
| Electrophilic | "CF₃⁺" source | Togni's Reagents, Umemoto's Reagents | Electron-rich aromatics, organometallics | Electrophilic Aromatic Substitution / Radical Pathways nih.govconicet.gov.ar |
| Nucleophilic | "CF₃⁻" source | Ruppert-Prakash Reagent (TMSCF₃) | Aryl halides, diazonium salts | Metal-catalyzed cross-coupling nih.gov |
An alternative synthetic strategy involves starting with a readily available trifluoromethylated aromatic compound and performing subsequent functionalization steps. For example, starting with a trifluoromethyl-benzene, one could perform a series of regioselective halogenations as described in section 2.1.1.1. The powerful meta-directing and deactivating nature of the CF₃ group would be the primary controlling factor in the initial halogenation steps.
Furthermore, the trifluoromethyl group itself can sometimes be manipulated, although this is less common due to the high strength of the C-F bond. Research has explored the selective activation and functionalization of a single C-F bond within a CF₃ group to yield difluoromethyl-substituted compounds. rsc.orgccspublishing.org.cnresearchgate.net These reactions often proceed through radical or single-electron transfer (SET) mechanisms and represent an advanced method for modifying trifluoromethylated aromatics. ccspublishing.org.cn
Multi-Step Convergent Synthetic Routes
The construction of this compound necessitates a carefully planned multi-step sequence to install the substituents in the correct positions. Given the directing effects of the existing groups at each stage, the order of halogenation is critical.
Sequential Halogenation and Functional Group Interconversion
A plausible synthetic pathway for this compound involves a series of electrophilic aromatic substitution reactions on a benzotrifluoride (B45747) scaffold. The trifluoromethyl (-CF₃) group is a moderate deactivator and meta-director, while the fluorine (-F) atom is an ortho-, para-director. These electronic properties must be leveraged to achieve the desired substitution pattern.
One potential route could begin with 2-fluorobenzotrifluoride. The synthesis would proceed through the following hypothetical steps:
Iodination: The first halogenation introduces the iodine atom. The fluorine atom at position 2 directs incoming electrophiles to its para position (position 5) and its ortho position (position 3). Due to steric hindrance from the adjacent -CF₃ group, the iodination is likely to occur at the less hindered position 3. Reagents such as N-Iodosuccinimide (NIS) in an acid catalyst like triflic acid can be employed for this transformation.
Bromination: The subsequent bromination of the resulting 2-fluoro-3-iodobenzotrifluoride would be directed by the existing substituents. The strong ortho-, para-directing fluorine atom and the ortho-, para-directing iodine atom would both activate position 5 for electrophilic attack. The -CF₃ group directs meta to itself, which also corresponds to position 5. Therefore, bromination using a reagent like N-Bromosuccinimide (NBS) is expected to selectively yield 5-bromo-2-fluoro-3-iodobenzotrifluoride.
Functional Group Interconversion: To achieve the final target structure, a rearrangement of the halogen positions is necessary, which highlights the limitations of a simple sequential halogenation approach. An alternative strategy involving functional group interconversion, such as a Sandmeyer reaction, could offer better regiocontrol. For instance, starting from a pre-functionalized aniline (B41778) derivative allows for the introduction of a halogen via diazotization. A synthetic method for the similar 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) starts from 4-bromo-3-chloro-2-fluoroaniline, where the iodo group is introduced by diazotization followed by reaction with potassium iodide. google.com This suggests that a precursor like 2-amino-3-fluoro-4-bromobenzotrifluoride could be a viable intermediate, which could then be converted to the target compound.
| Step | Reaction | Reagent Example | Position of Substitution |
| 1 | Iodination | N-Iodosuccinimide (NIS) / Triflic Acid | C-3 |
| 2 | Bromination | N-Bromosuccinimide (NBS) / H₂SO₄ | C-5 |
| 3 | Diazotization | NaNO₂, HCl | C-2 (from an amino group) |
| 4 | Iodination (Sandmeyer) | KI | C-2 |
Modern Catalytic Approaches in Halogenated Aromatic Synthesis
Recent advances in catalysis offer powerful tools for the synthesis of halogenated aromatics, often providing higher selectivity and milder reaction conditions compared to traditional methods. nih.gov
Transition Metal-Catalyzed Coupling Reactions for C-X Bond Formation (X=Halogen)
Transition metal catalysis has become a cornerstone for the formation of carbon-halogen bonds. nih.gov These methods often utilize a directing group to achieve high regioselectivity in C-H bond halogenation. acs.org Catalysts based on palladium, rhodium, iridium, and ruthenium have been successfully employed.
The general mechanism involves the coordination of the catalyst to a directing group on the substrate, followed by the cleavage of a specific C-H bond (often at the ortho position) to form a metallacyclic intermediate. This intermediate then reacts with a halogen source to afford the halogenated product and regenerate the catalyst.
| Catalyst | Halogen Source | Directing Group Example | Reference |
| Pd(OAc)₂ | N-Bromosuccinimide (NBS) | Pyridine | acs.org |
| [RhCp*Cl₂]₂ | N-Iodosuccinimide (NIS) | Carboxylic Acid | acs.org |
| [Ru(p-cymene)Cl₂]₂ | Selectfluor | Amide | nih.gov |
This approach allows for the late-stage functionalization of complex molecules with high precision, which could be invaluable in a synthesis of this compound.
Photoredox Catalysis for C-F Activation and Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions. nih.gov In the context of fluorinated aromatics, this technology is particularly relevant for the activation of strong C-F bonds. semanticscholar.org While typically used for defluorinative functionalization, where a C-F bond is replaced by another functional group, the underlying principles are crucial for modern synthetic strategies. nih.govdigitellinc.com
The process generally involves a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) with a substrate. nih.gov For polyfluoroarenes, the photocatalyst can reduce the aromatic ring, leading to the formation of a radical anion. This intermediate can then eliminate a fluoride ion, generating an aryl radical. This highly reactive aryl radical can then be trapped by various reagents to form new bonds.
While this method focuses on cleaving C-F bonds, it represents a modern approach to modifying highly fluorinated structures, which could be relevant for creating analogs of the target molecule or for alternative synthetic disconnections.
Electrochemical Synthesis Methods for Halogenated Aromatics
Electrochemical methods offer a green and efficient alternative for the halogenation of aromatic compounds. bohrium.com These techniques avoid the use of stoichiometric, and often toxic, chemical oxidants by using electricity to drive the reaction. researchgate.net
In a typical electrochemical halogenation, a solution of the aromatic substrate and a halide source (e.g., a tetraalkylammonium halide or a hydrohalic acid) is subjected to an electric current. At the anode, the halide ion is oxidized to a reactive halogenating species (such as a halogen radical or a dihalogen). This species then reacts with the aromatic substrate in an electrophilic substitution reaction to yield the desired halogenated product.
The selectivity and efficiency of the reaction can be controlled by tuning various parameters, including the electrode material, the solvent, the supporting electrolyte, and the applied current or potential. bohrium.comacs.org This method has been successfully applied to chlorination, bromination, and iodination of a wide range of aromatic compounds. researchgate.net
| Halogenation | Halogen Source | Electrode Material (Anode) | Key Advantage |
| Bromination | NH₄Br, Bu₄NBr | Platinum, Carbon | High regioselectivity for electron-rich arenes |
| Iodination | I₂, KI | Platinum | Mild conditions, in situ generation of I⁺ |
| Chlorination | NaCl, HCl | Graphite, Ruthenium oxide | Use of inexpensive and abundant chlorine sources |
Elucidation of Reactivity and Reaction Mechanisms of 4 Bromo 3 Fluoro 2 Iodobenzotrifluoride
Orthogonal Reactivity of Halogen Substituents
The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of others. In 4-bromo-3-fluoro-2-iodobenzotrifluoride, the differential reactivity of the C-I, C-Br, and C-F bonds is the cornerstone of its synthetic utility, enabling sequential and site-selective modifications.
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, the catalyst, and the ligands employed.
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. wenxuecity.com This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the metal catalyst, which is often the rate-determining step in the catalytic cycle.
For polyhalogenated substrates like this compound, this reactivity difference allows for selective functionalization at the iodine-bearing carbon. For instance, in Suzuki-Miyaura cross-coupling reactions, the iodine substituent is a better leaving group than bromine or fluorine, enabling selective coupling at the 2-position. While aryl iodides are generally more reactive, some studies have noted inefficient couplings at lower temperatures with certain palladium/phosphine catalyst systems, a phenomenon less pronounced with aryl bromides. acs.org However, under typical cross-coupling conditions, the C-I bond's greater reactivity is a reliable feature for achieving chemoselectivity. ossila.com
Table 1: General Reactivity Order in Palladium-Catalyzed Cross-Coupling
| Halogen | Reactivity |
|---|---|
| I | Highest |
| Br | Intermediate |
| Cl | Lowest |
The choice of ligand and metal catalyst is crucial for controlling the chemoselectivity of cross-coupling reactions. nih.gov While palladium remains a widely used catalyst, other transition metals like nickel and copper have also been employed. acs.orgwiley-vch.de Ligands, particularly phosphines, play a critical role in modulating the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. nih.gov
For instance, bulky biarylphosphine ligands have demonstrated effectiveness in a wide array of palladium-catalyzed reactions. nih.gov The design of these ligands can be tailored to favor the activation of one C-X bond over another, even reversing the inherent reactivity order in some cases. By carefully selecting the ligand, it is possible to achieve selective coupling at the C-Br bond in the presence of a C-I bond, although this is less common. More frequently, catalyst systems are designed to enhance the inherent preference for C-I activation, ensuring high yields of the mono-functionalized product. In some systems, the choice of base can also modulate chemoselectivity. acs.org
The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive in metal-catalyzed cross-coupling reactions under conditions that activate C-I and C-Br bonds. However, the C-F bond in this compound can be susceptible to nucleophilic aromatic substitution (SNAr).
SNAr reactions typically proceed through a two-step mechanism involving the formation of a negatively charged Meisenheimer intermediate. researchgate.netnih.gov The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups (EWGs) on the aromatic ring are essential for stabilizing the negative charge, thereby activating the ring towards nucleophilic attack. youtube.com
In this compound, the trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This group significantly reduces the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. The activating effect of an EWG is most pronounced when it is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the Meisenheimer complex. researchgate.netyoutube.com In this molecule, the -CF3 group is para to the fluorine atom, providing strong activation for SNAr at the C-F bond.
A variety of nucleophiles can be employed to displace the fluoride (B91410) in activated aromatic systems. Common nucleophiles for SNAr reactions include alkoxides (RO-), thiolates (RS-), and amines (RNH2, R2NH). youtube.com The choice of nucleophile depends on the desired product and the specific reaction conditions.
The reactivity in SNAr reactions is also influenced by the nature of the leaving group. While fluoride is not the best leaving group in terms of its stability as an anion, its high electronegativity strongly polarizes the C-F bond and makes the attached carbon atom highly electrophilic, which accelerates the initial, often rate-determining, nucleophilic attack. youtube.com Recent advancements have expanded the scope of SNAr reactions to include less activated or even electron-rich fluoroarenes through mechanisms like cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr). nih.gov
Table 2: Common Nucleophiles in SNAr Reactions
| Nucleophile Class | Example |
|---|---|
| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) |
| Thiolates | Sodium thiophenoxide (NaSPh) |
| Amines | Piperidine |
| Azoles | Imidazole |
| Carboxylates | Sodium acetate (B1210297) (NaOAc) |
Nucleophilic Aromatic Substitution (SNAr) on the C-F Bond
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is generally considered stable, but under specific conditions, it can undergo transformations that provide access to other valuable fluorine-containing moieties. nih.gov These reactions, known as defluorinative functionalizations, represent a powerful strategy for derivatization. ccspublishing.org.cnchemrxiv.orgnih.gov
The selective cleavage of strong C(sp³)–F bonds in a trifluoromethyl group is a significant challenge in organic synthesis. ccspublishing.org.cn However, recent advancements have enabled such transformations, often proceeding through radical or anionic intermediates. ccspublishing.org.cnnih.gov One common strategy involves a single-electron transfer (SET) to the trifluoromethylarene. This process can generate a radical anion, which then fragments to release a fluoride ion and form a difluorobenzylic radical. nih.gov This highly reactive radical intermediate can then be intercepted by various reagents, such as alkenes, to form new carbon-carbon bonds. nih.gov
This approach allows for the conversion of the Ar-CF3 group into more diversified Ar-CF2R structures. nih.gov The reaction conditions for these transformations are critical and often require photoredox catalysis or electrochemical reduction to initiate the C–F bond cleavage. ccspublishing.org.cn The selectivity of the defluorination process (i.e., cleavage of one, two, or all three C-F bonds) can be difficult to control, as the C-F bond strength decreases with successive defluorination steps. ccspublishing.org.cn
Another pathway for defluorination involves the generation of a difluoromethyl anion. chemrxiv.orgnih.gov This can be achieved through the use of strong reducing agents. The resulting anion can then react with a range of electrophiles, providing a versatile method for creating diverse difluoromethyl compounds. nih.gov
Table 1: Strategies for Defluorinative Functionalization of Trifluoromethylarenes
| Strategy | Intermediate | Typical Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Difluorobenzylic Radical | Photoredox catalyst, light, hydrogen atom or alkene trap | Ar-CF2H or Ar-CF2R | nih.gov |
| Electrochemical Reduction | Radical Anion / Difluorobenzylic Radical | Electrochemical cell, reductive potential | Ar-CF2R | ccspublishing.org.cn |
| Chemical Reduction | Difluoromethyl Anion | Strong reducing agents (e.g., potassium naphthalenide), electrophiles | Ar-CF2-E | nih.gov |
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect on the reactivity of the aromatic ring of this compound is profound. This strong electron withdrawal occurs primarily through the inductive effect (-I), where the high electronegativity of the three fluorine atoms pulls electron density away from the benzene (B151609) ring through the sigma bond framework. vaia.comvaia.com
This removal of electron density deactivates the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards electrophilic aromatic substitution reactions. vaia.comwikipedia.org The deactivation is most pronounced at the ortho and para positions relative to the -CF3 group. Consequently, if an electrophilic substitution reaction were to occur, the incoming electrophile would be directed to the meta position, which is less deactivated. vaia.comwikipedia.orgresearchgate.net
The electron-withdrawing nature of the -CF3 group enhances the electrophilic character of the aromatic ring, which can influence other reaction pathways. nih.gov For instance, it can stabilize anionic intermediates formed during nucleophilic aromatic substitution, although the presence of other halogens provides more conventional sites for such reactions.
Radical Pathways in the Derivatization of Polyhalogenated Benzotrifluorides
The presence of multiple halogen atoms with different bond strengths in this compound makes it an ideal substrate for selective radical reactions. The hierarchy of carbon-halogen bond reactivity (C–I < C–Br < C–Cl < C–F) is central to these transformations, allowing for controlled, stepwise functionalization.
Aryl radicals are versatile intermediates in organic synthesis. rsc.orgrsc.org For a molecule like this compound, the carbon-iodine bond is the weakest C-X bond and thus the most probable site for initial radical generation. The homolytic cleavage of the C-I bond to form the corresponding aryl radical can be achieved through several methods. rsc.org
Modern approaches often employ photoredox catalysis, where a photo-excited catalyst initiates a single-electron transfer to the aryl iodide, leading to the fragmentation of the C-I bond. rsc.org Thermal methods can also be used, sometimes in the presence of a radical initiator. beilstein-journals.orgresearchgate.net For instance, simply heating a solution of an aryl precursor in a suitable solvent can be sufficient to generate aryl radicals. beilstein-journals.orgresearchgate.net
Once generated, the 4-bromo-3-fluoro-2-(trifluoromethyl)phenyl radical is a highly reactive species that can be intercepted by a variety of radical acceptors or trapping agents. nih.gov This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position, while leaving the bromine and fluorine atoms intact for potential subsequent transformations.
Table 2: Common Methods for Generating Aryl Radicals from Aryl Halides
| Method | Initiation | Description | Reference |
|---|---|---|---|
| Photoredox Catalysis | Visible Light | A photocatalyst absorbs light and engages in a single-electron transfer with the aryl halide to cleave the C-X bond. | rsc.org |
| Thermal Generation | Heat | Heating a solution of a precursor (e.g., triarylbismuthine) in a solvent like benzotrifluoride (B45747) can lead to thermal homolysis and radical formation. | beilstein-journals.orgresearchgate.net |
| Chemical Reduction | Stoichiometric Reductants | Reagents like AIBN/n-Bu3SnH or specific transition metal reductants can be used, though these are often less efficient. | rsc.org |
The mechanism of radical coupling reactions involving the aryl radical derived from this compound typically follows a radical chain or a redox-catalyzed cycle. After the initial generation of the aryl radical, a key step is often its addition to a suitable acceptor, such as an alkene or another aromatic system. nih.gov
For example, in a coupling reaction with an alkene, the aryl radical adds to the double bond to form a new alkyl radical. The fate of this new radical determines the final product. It might abstract a hydrogen atom from the solvent or another reagent, or it could be oxidized in a redox-catalyzed cycle to form a cation, which then eliminates to regenerate the double bond in a Heck-type process. nih.gov
Mechanistic investigations are crucial to understanding and optimizing these reactions. researchgate.net Techniques such as radical clock experiments can confirm the presence of radical intermediates. researchgate.net In these experiments, a substrate with a built-in radical rearrangement of a known rate is used; the observation of rearranged products provides evidence for a radical pathway. researchgate.net Additionally, the use of radical scavengers or inhibitors, such as TEMPO, can help elucidate the mechanism; if the reaction is inhibited or quenched by these agents, it strongly suggests the involvement of radical species. researchgate.net
Applications of 4 Bromo 3 Fluoro 2 Iodobenzotrifluoride As an Advanced Synthetic Building Block
Construction of Diverse Polyfunctionalized Aromatic Systems
The strategic arrangement of halogens with differing reactivities on the benzotrifluoride (B45747) core is central to its utility. This allows for a programmed approach to synthesis, where each site can be addressed selectively to build molecular complexity in a step-by-step manner.
The concepts of regioselectivity and stereoselectivity are crucial in maximizing the synthetic potential of this building block.
Regioselectivity refers to the preferential reaction at one specific site over other possible sites. masterorganicchemistry.com In 4-bromo-3-fluoro-2-iodobenzotrifluoride, the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds exhibit different bond strengths and reactivity in metal-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a metal center (like palladium) compared to the C-Br bond. ossila.com This reactivity difference enables chemists to selectively functionalize the iodo position while leaving the bromo position intact for a subsequent, different transformation. This orthogonal reactivity is a cornerstone of its application, allowing for the regioselective introduction of two different substituents at specific positions.
Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com When used to construct biaryl compounds, this compound can be a precursor to axially chiral systems. nih.gov By carefully selecting chiral ligands in an asymmetric Suzuki-Miyaura coupling, it is possible to control the spatial orientation of the newly formed biaryl axis, leading to the synthesis of a single enantiomer. nih.gov This is particularly important in medicinal chemistry, where the biological activity of stereoisomers can differ significantly.
The table below summarizes the selective functionalization capabilities of the compound.
| Reactive Site | Typical Reaction Type | Selectivity Principle |
|---|---|---|
| Iodo Group | Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Higher reactivity allows for selective reaction over the bromo group. |
| Bromo Group | Metal-Catalyzed Cross-Coupling | Can be reacted after the iodo group has been functionalized. |
| Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) | Activated by the electron-withdrawing CF3 group; typically requires strong nucleophiles and harsh conditions. ossila.com |
The synthesis of biaryl and heterobiaryl motifs is a fundamental task in organic chemistry, as these structures are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound is an excellent platform for creating highly substituted versions of these compounds through sequential cross-coupling reactions. nih.gov
The general strategy involves a two-step process:
First Coupling: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, is performed under conditions that favor the reaction at the more labile iodo position. This introduces the first aryl or heteroaryl group.
Second Coupling: The resulting bromo-substituted biaryl is then subjected to a second cross-coupling reaction, often with a different coupling partner and potentially under more forcing conditions, to modify the bromo position.
This sequential approach allows for the convergent synthesis of complex, non-symmetrical biaryls with precise control over the substitution pattern. For instance, an arylboronic acid could be coupled at the C-2 position (originally C-I), followed by the coupling of a different heteroarylboronic acid at the C-4 position (originally C-Br).
| Coupling Reaction | Position | Example Coupling Partner | Resulting Structure |
| Suzuki-Miyaura | C-2 (Iodo) | Phenylboronic acid | 2-Phenyl-4-bromo-3-fluorobenzotrifluoride |
| Suzuki-Miyaura | C-4 (Bromo) | Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-2-aryl-3-fluorobenzotrifluoride |
| Sonogashira | C-2 (Iodo) | Phenylacetylene | 2-(Phenylethynyl)-4-bromo-3-fluorobenzotrifluoride |
| Buchwald-Hartwig | C-4 (Bromo) | Aniline (B41778) | 4-Anilino-2-aryl-3-fluorobenzotrifluoride |
Precursor for Advanced Organic Transformations
Beyond its use in cross-coupling, the halogen substituents on this compound can be converted into a wide range of other functional groups.
Nitrogen-containing functional groups are ubiquitous in biologically active molecules. This building block provides several routes for their introduction:
Direct Amination: The bromo and iodo groups can be converted to aniline derivatives via palladium-catalyzed Buchwald-Hartwig amination. The differential reactivity can again be exploited for selective mono- or di-amination.
From Nitroarenes: A powerful indirect method involves the Suzuki-Miyaura coupling with a nitro-substituted arylboronic acid. The resulting nitro-biaryl can then be readily reduced to the corresponding amine using standard reducing agents like zinc or tin chloride. nih.gov This amine serves as a versatile handle for further functionalization, such as amide bond formation or the construction of nitrogen-containing heterocyclic rings (e.g., quinolines, indoles).
Diazotization: While the starting material itself is not an aniline, related synthetic pathways show that an amino group can be converted into a halogen via diazotization reactions, highlighting the synthetic interchangeability of these functional groups. google.com
The conversion of aryl halides to carboxylic acids is a fundamental transformation that significantly expands the synthetic utility of the scaffold. Several methods can be employed:
Grignard or Organolithium Formation: The bromo or iodo group can be converted into an organometallic species. For example, lithium-halogen exchange followed by quenching with carbon dioxide (CO₂) yields a carboxylic acid.
Cyanation and Hydrolysis: The bromo group can be converted to a nitrile (-CN) using copper cyanide in a Rosenmund-von Braun reaction. google.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions provides the carboxylic acid.
Esterification: Once the carboxylic acid is formed, it can be easily converted to a variety of esters through standard methods like Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).
Strategic Utility in Medicinal Chemistry and Agrochemical Research (Focus on Synthetic Strategy)
In drug discovery and agrochemical development, the goal is often to synthesize a library of related compounds to explore structure-activity relationships (SAR). This compound is an ideal starting material for this strategy.
Its value lies in its role as a "scaffold" from which diverse functionality can be elaborated. ossila.com The ability to perform sequential and regioselective reactions at three different positions (C-I, C-Br, and potentially C-F) allows chemists to systematically vary the substituents around the core benzotrifluoride ring. This divergent approach enables the rapid generation of numerous analogues from a single, advanced intermediate.
For example, a common core could be synthesized by functionalizing the iodo position. This intermediate can then be split into multiple parallel reaction streams where the bromo position is modified with dozens of different building blocks. This strategy is highly efficient for exploring the chemical space around a pharmacophore or toxophore. The synthesis of intermediates for drugs like Febuxostat and selective factor Xa inhibitors often relies on the strategic functionalization of polyhalogenated aromatic rings, demonstrating the importance of such building blocks in creating molecules with tailored biological activities. ossila.comresearchgate.net
Development of Novel Materials through Functionalization
The strategic placement of multiple, chemically distinct halogen atoms and a trifluoromethyl group on a benzene (B151609) ring makes this compound a highly versatile precursor for the synthesis of advanced materials. The differential reactivity of the iodo, bromo, and fluoro substituents allows for a programmed, stepwise functionalization, enabling the construction of complex and highly tailored molecular architectures. This controlled synthetic approach is paramount in the development of novel materials with specific electronic, optical, and physical properties for a range of high-technology applications.
The primary route to functionalization involves leveraging the varying reactivity of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions. The general trend in reactivity for these reactions follows the order C-I > C-Br > C-Cl > C-F. This predictable hierarchy allows for selective reaction at one site while leaving the others intact for subsequent transformations.
Selective Functionalization via Cross-Coupling Reactions
The iodine atom at the 2-position is the most reactive site towards oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the initial introduction of a wide array of functional groups, including aryl, alkyl, alkynyl, and amino moieties, at this position with high selectivity. The milder reaction conditions required to activate the C-I bond typically leave the C-Br bond at the 4-position untouched.
Once the 2-position has been functionalized, the bromine atom can be targeted for a second cross-coupling reaction. This subsequent transformation generally requires more forcing conditions, such as higher temperatures or different catalyst systems, to activate the less reactive C-Br bond. This two-step, regioselective functionalization provides a powerful tool for creating complex, unsymmetrical molecules that would be difficult to synthesize through other methods.
The trifluoromethyl group (CF3) at the 1-position and the fluorine atom at the 3-position also play crucial roles in tailoring the properties of the resulting materials. The strongly electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the aromatic ring, which can be beneficial for applications in organic electronics. The fluorine atom can also participate in directing the regioselectivity of certain reactions and can be a site for nucleophilic aromatic substitution under specific conditions, further expanding the synthetic possibilities.
Potential Applications in Advanced Materials
The ability to sequentially introduce different functionalities onto the this compound scaffold opens up avenues for the creation of a diverse range of novel materials:
Conjugated Polymers for Organic Electronics: By employing di-functional coupling partners, this building block can be used in polymerization reactions to create novel conjugated polymers. For instance, a Suzuki polycondensation could be envisioned where the di-iodinated and subsequently di-brominated derivatives of a core molecule react with a diboronic acid to form a polymer backbone. The presence of the fluorine and trifluoromethyl groups can enhance the solubility, thermal stability, and electron-accepting properties of these polymers, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Liquid Crystals: The rigid, poly-substituted benzene core of functionalized this compound derivatives can be a key component in the design of new liquid crystalline materials. The introduction of mesogenic groups through cross-coupling reactions can lead to molecules with specific shapes and polarities necessary for liquid crystal phases. The fluorine and trifluoromethyl substituents are known to influence key properties of liquid crystals, such as dielectric anisotropy and clearing points.
Advanced Fluorinated Materials: The incorporation of the trifluoromethyl- and fluoro-substituted phenyl unit into larger molecules can impart unique properties such as increased thermal and oxidative stability, and modified lipophilicity. These characteristics are highly desirable in the development of high-performance polymers, specialty coatings, and advanced lubricants.
Illustrative Functionalization Pathways
The following table outlines hypothetical, yet chemically sound, reaction pathways for the selective functionalization of this compound, demonstrating its potential in building complex molecules for materials science.
| Step | Reaction Type | Targeted Halogen | Reagents and Conditions (Illustrative) | Intermediate/Product | Potential Material Application |
| 1 | Sonogashira Coupling | Iodine (at C-2) | Terminal alkyne, Pd(PPh₃)₄, CuI, base (e.g., Et₃N) | 2-Alkynyl-4-bromo-3-fluorobenzotrifluoride | Precursor for conjugated polymers or molecular wires |
| 2 | Suzuki Coupling | Bromine (at C-4) | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃) | 2-Alkynyl-4-aryl-3-fluorobenzotrifluoride | Building block for complex organic semiconductors |
| 1 | Buchwald-Hartwig Amination | Iodine (at C-2) | Amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOt-Bu) | N-(2-(4-Bromo-3-fluorobenzotrifluoride))amine | Intermediate for hole-transport materials |
| 2 | Heck Coupling | Bromine (at C-4) | Alkene, Pd catalyst, base | N-(2-(4-Vinyl-3-fluorobenzotrifluoride))amine | Monomer for functional polymers |
These examples underscore the immense potential of this compound as a foundational building block for the rational design and synthesis of next-generation materials. The ability to precisely control the molecular architecture through selective functionalization is a key enabling feature for tailoring material properties to meet the demands of modern technology.
Advanced Spectroscopic Characterization Methodologies for 4 Bromo 3 Fluoro 2 Iodobenzotrifluoride
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination:The precise measured mass of the molecular ion for 4-Bromo-3-fluoro-2-iodobenzotrifluoride, which would confirm its elemental composition, has not been found in the searched literature.
Due to the absence of this foundational data, a scientifically rigorous article that adheres to the requested structure and content requirements cannot be produced.
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Mass spectrometry serves as a fundamental technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) offer distinct advantages and challenges.
Electron Ionization (EI): EI is a hard ionization technique where high-energy electrons (typically 70 eV) bombard a vaporized sample. This process imparts significant energy, leading to the formation of a molecular radical cation (M⁺•) and subsequent extensive fragmentation. Due to the presence of multiple halogens with characteristic isotopic patterns (Bromine: ⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum would exhibit a complex series of isotopic clusters for the molecular ion and its fragments.
However, the carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. nist.gov Consequently, the molecular ion of organo-iodine compounds is often unstable and may not be observed in high abundance, if at all, under standard EI conditions. The high energy of EI would likely cause the immediate cleavage of the C-I bond.
Electrospray Ionization (ESI): ESI is a soft ionization technique, ideal for analyzing molecules that are prone to fragmentation. In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, often as protonated molecules [M+H]⁺ or adducts with solvent ions.
For this compound, ESI would be more likely to yield an observable molecular ion peak, providing crucial molecular weight information. However, a known complication with iodinated aromatic compounds in ESI is the potential for deiodination (loss of iodine) within the ion source, particularly when acidic mobile phases like formic acid are used. sigmaaldrich.com This could lead to the misinterpretation of spectra, as a significant peak corresponding to the [M-I+H]⁺ ion might be observed. Careful selection of ESI conditions, including solvent and capillary voltage, is therefore critical for accurate analysis.
Fragmentation Pathway Analysis
The fragmentation pattern observed in mass spectrometry provides a fingerprint of a molecule's structure. In the EI mass spectrum of this compound, fragmentation would be dictated by the relative strengths of its covalent bonds. The anticipated pathway would proceed via the sequential loss of the halogen substituents.
The bond dissociation energies follow the trend: C-I < C-Br < C-F. nist.gov This hierarchy predicts a well-defined fragmentation cascade:
Initial C-I Cleavage: The primary and most favorable fragmentation step would be the loss of an iodine radical (•I, 127 Da) from the molecular ion [C₇H₂BrF₄I]⁺• to form a stable aryl cation [C₇H₂BrF₄]⁺. This fragment would be expected to be highly abundant.
Subsequent C-Br Cleavage: The resulting [C₇H₂BrF₄]⁺ fragment could then undergo the loss of a bromine radical (•Br, 79 or 81 Da), yielding a [C₇H₂F₄]⁺ ion.
Loss of CF₃ or Fluorine: Further fragmentation could involve the elimination of a trifluoromethyl radical (•CF₃, 69 Da) from the aromatic ring or the less favorable cleavage of a C-F bond.
Analysis of the mass spectrum of the related compound 4-Bromo-3-fluorobenzotrifluoride (B1329863) (which lacks iodine) shows a prominent molecular ion peak (m/z 242/244) and a significant fragment at m/z 163, corresponding to the loss of bromine ([M-Br]⁺). nih.gov This supports the proposed pathway where the heavier, weaker-bonded halogens are lost sequentially. A theoretical fragmentation table for this compound is presented below.
| Ion | m/z (Monoisotopic) | Proposed Identity | Description |
|---|---|---|---|
| [M]⁺• | 368 | [C₇H₂⁷⁹BrF₄¹²⁷I]⁺• | Molecular Ion |
| [M-I]⁺ | 241 | [C₇H₂⁷⁹BrF₄]⁺ | Loss of Iodine Radical |
| [M-I-Br]⁺ | 162 | [C₇H₂F₄]⁺ | Loss of Bromine Radical |
| [M-I-CF₃]⁺ | 172 | [C₆H₂⁷⁹BrF]⁺ | Loss of CF₃ Radical from [M-I]⁺ |
Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states of its chemical bonds. The resulting spectrum is a unique "fingerprint" that can be used to identify functional groups and confirm molecular structure.
The IR spectrum of this compound is expected to be complex, with characteristic absorption bands corresponding to the vibrations of its various bonds. While an experimental spectrum for this specific isomer is not available, the expected absorption regions can be predicted based on established group frequencies and data from analogous structures like 1-bromo-4-fluoro-2-iodobenzene (B1271557) and 4-bromo-3-fluorobenzotrifluoride. nih.govspectrabase.com
Key expected vibrational modes include:
Aromatic C-H Stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region.
C-F (Aromatic) Stretching: Strong, sharp absorptions typically found in the 1250-1000 cm⁻¹ range.
C-CF₃ Stretching: Very strong and often complex bands are expected between 1350 cm⁻¹ and 1100 cm⁻¹, which may overlap with C-F stretching vibrations.
C-Br Stretching: A medium to strong absorption in the 650-500 cm⁻¹ region.
C-I Stretching: A medium to strong absorption typically found at lower wavenumbers, in the 600-485 cm⁻¹ range.
Aromatic C=C Stretching: A series of medium to weak bands in the 1600-1450 cm⁻¹ region.
C-H Bending (out-of-plane): Bands in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene (B151609) ring.
The table below summarizes the predicted IR absorption bands for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-CF₃ Symmetric & Asymmetric Stretch | 1350 - 1100 | Very Strong |
| Aromatic C-F Stretch | 1250 - 1000 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong |
| C-Br Stretch | 650 - 500 | Medium-Strong |
| C-I Stretch | 600 - 485 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, one can determine exact bond lengths, bond angles, and intermolecular interactions.
Currently, there is no publicly available crystal structure for this compound. Were such a study to be performed, it would provide invaluable, unambiguous structural information, including:
Bond Lengths and Angles: Precise measurements of the C-Br, C-F, C-I, and C-C bond lengths within the molecule, as well as the angles between them. This data would offer insight into the electronic effects of the various halogen substituents on the geometry of the benzene ring.
Molecular Conformation: Confirmation of the planarity of the aromatic ring and the orientation of the trifluoromethyl group relative to it.
Intermolecular Interactions: Identification of how the molecules pack in the crystal lattice. Of particular interest would be the potential for halogen bonding (e.g., I···Br, I···F interactions) and π-π stacking interactions between aromatic rings, which govern the solid-state properties of the material.
Without experimental data, these structural parameters cannot be definitively known. Computational modeling could provide theoretical estimates, but experimental validation via X-ray crystallography would be required for conclusive structural elucidation.
Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Fluoro 2 Iodobenzotrifluoride
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations are a cornerstone of computational chemistry, providing deep insights into the behavior of molecules at the atomic and electronic levels. For a molecule like 4-bromo-3-fluoro-2-iodobenzotrifluoride, DFT would be a powerful tool.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of this compound would be calculated. This optimized geometry is crucial for all subsequent property predictions.
Following optimization, an analysis of the electronic structure would reveal how the electrons are distributed within the molecule. This includes mapping the electron density to understand the effects of the electron-withdrawing trifluoromethyl group and the various halogen substituents on the aromatic ring.
Molecular Orbital Analysis and Charge Distribution
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack.
Reaction Mechanism Studies
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.
Transition State Characterization and Activation Energy Determination
For any proposed reaction involving this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy can be determined. This value is critical for predicting the rate of a reaction.
Elucidation of Regioselectivity and Chemoselectivity
Given the presence of three different halogen atoms (iodine, bromine, and fluorine), this compound presents interesting questions of selectivity in reactions such as cross-coupling. Computational studies could predict which C-halogen bond is most likely to react under specific conditions. For instance, in palladium-catalyzed reactions, the C-I bond is generally more reactive than C-Br and C-F bonds. Theoretical calculations could quantify these differences in reactivity by modeling the reaction pathways for the substitution of each halogen.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. For this compound, calculations could provide theoretical infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
While the framework for a thorough computational investigation of this compound is well-established, the specific research and corresponding data for this compound are currently absent from the scientific literature. Future studies in this area would be valuable for enriching the understanding of polyhalogenated benzotrifluorides.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations would be instrumental in several key areas:
Conformational Analysis:
A comprehensive conformational analysis using MD simulations would typically involve calculating the potential energy surface as a function of key dihedral angles. This would allow for the identification of the most stable, low-energy conformations and the energy barriers separating them.
Table 1: Hypothetical Torsional Energy Profile for the Trifluoromethyl Group Rotation
| Dihedral Angle (C-C-C-F) | Relative Energy (kcal/mol) |
|---|---|
| 0° | 0.0 |
| 30° | 1.5 |
| 60° | 2.8 |
| 90° | 1.5 |
| 120° | 0.0 |
This table is illustrative and not based on actual experimental or computational data for this compound.
Solvent Effects:
The behavior of a molecule can be significantly altered by its surrounding solvent. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. This would help in understanding:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute and which parts of the molecule are more or less exposed.
Preferential Interactions: Whether polar or non-polar solvents have specific interactions with the halogen and trifluoromethyl substituents.
Dynamic Behavior: How the solvent affects the conformational flexibility and rotational dynamics of the trifluoromethyl group.
Table 2: Potential Parameters for a Molecular Dynamics Simulation
| Parameter | Example Value/Method |
|---|---|
| Force Field | General Amber Force Field (GAFF) or similar |
| Solvent Models | TIP3P (for water), OPLS-AA (for organic solvents) |
| Simulation Time | 100 nanoseconds |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
This table represents typical parameters for such a study and is not specific to research on this compound.
While computational studies have been performed on other halogenated and trifluoromethyl-substituted aromatic compounds, the specific combination and positioning of the substituents in this compound make direct extrapolation of those results unreliable. The unique steric and electronic environment created by the iodine, bromine, and fluorine atoms in ortho, meta, and para positions relative to each other and the trifluoromethyl group necessitates a dedicated computational study.
The absence of such research highlights a potential area for future investigation. A detailed computational analysis of this compound would not only contribute to the fundamental understanding of this specific molecule but also add to the broader knowledge of structure-property relationships in polyhalogenated aromatic compounds.
Conclusion and Future Research Perspectives on 4 Bromo 3 Fluoro 2 Iodobenzotrifluoride
Summary of Synthetic Advances and Mechanistic Insights
The synthesis of polysubstituted aromatic compounds like 4-Bromo-3-fluoro-2-iodobenzotrifluoride presents a considerable challenge in achieving precise regiochemical control. There are no established, standardized methods for its direct synthesis; however, plausible strategies can be extrapolated from known transformations of similar benzotrifluoride (B45747) derivatives.
A primary approach involves late-stage halogenation of a simpler benzotrifluoride precursor. For instance, the synthesis could potentially start from 4-bromo-3-fluorobenzotrifluoride (B1329863) and proceed via a regioselective iodination step. Achieving iodination specifically at the C-2 position, which is sterically hindered and electronically influenced by three other substituents, is a significant hurdle. Directed ortho-metalation (DoM) followed by quenching with an iodine source could be a viable, albeit complex, strategy to achieve this regioselectivity. Another potential route could involve a Sandmeyer-type reaction, starting from a pre-functionalized aniline (B41778) precursor, such as 2-amino-4-bromo-3-fluorobenzotrifluoride, although the synthesis of such a precursor is also non-trivial. A summary of these hypothetical strategies is presented in Table 1.
| Synthetic Strategy | Precursor | Key Transformation | Major Challenge |
| Late-stage Electrophilic Iodination | 4-Bromo-3-fluorobenzotrifluoride | Direct iodination using reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl). | Achieving high regioselectivity for the C-2 position over other activated positions. |
| Directed Ortho-Metalation (DoM) | 4-Bromo-3-fluorobenzotrifluoride | Lithiation directed by a suitable group, followed by quenching with an electrophilic iodine source (e.g., I₂). | Steric hindrance and potential for side reactions. |
| Sandmeyer Reaction | 2-Amino-4-bromo-3-fluorobenzotrifluoride | Diazotization of the aniline followed by treatment with an iodide salt (e.g., KI). | Availability and synthesis of the required polysubstituted aniline precursor. |
This table presents hypothetical synthetic strategies for this compound based on established chemical principles.
Unaddressed Challenges and Opportunities in the Field
The chemistry of polyhalogenated benzotrifluorides is fraught with challenges that also represent significant opportunities for innovation.
Unaddressed Challenges:
Regiocontrol in Synthesis: As highlighted, the primary challenge is the development of synthetic routes that can reliably and selectively produce specific isomers like this compound in high yield and purity. nih.gov Conventional electrophilic substitution reactions on substituted benzotrifluoride rings often yield mixtures of isomers that are difficult to separate.
Scalability: Laboratory-scale syntheses that rely on complex, multi-step procedures or expensive reagents are often not viable for large-scale production, limiting the compound's availability for broader applications.
Selective C-F Bond Functionalization: While the C-F bond's inertness is useful for orthogonal synthesis, methods for its selective activation and functionalization in the presence of other halogens remain a "holy grail" in fluorine chemistry. Developing catalysts that can selectively cleave a C-F bond without affecting C-Br or C-I bonds is a formidable task.
Opportunities:
Orthogonal Synthesis: The differential reactivity of the C-I, C-Br, and C-F bonds makes this molecule an ideal platform for orthogonal synthesis. nih.gov This allows for the programmed, stepwise introduction of different molecular fragments onto the aromatic core, enabling the construction of highly complex and precisely tailored molecules from a single starting material.
Development of Novel Catalysts: The need for higher selectivity in both the synthesis and functionalization of polyhalogenated aromatics drives the development of new, sophisticated catalyst systems. This includes designing ligands that can fine-tune the electronic and steric properties of a metal center to discriminate between different halogen atoms with greater precision.
Exploration of Unique Chemical Space: Compounds with such dense and varied functionalization are rare. Their synthesis opens the door to exploring new areas of chemical space, potentially leading to the discovery of molecules with novel biological activities or material properties.
Emerging Paradigms in Polyhalogenated Benzotrifluoride Chemistry
The field of organofluorine chemistry is continuously evolving, with new paradigms that promise to overcome existing challenges. researchgate.net These emerging trends are highly relevant to the synthesis and application of molecules like this compound.
Photocatalysis and Electrosynthesis: Modern synthetic methods are increasingly moving towards more sustainable and milder reaction conditions. Photocatalysis and electrosynthesis have emerged as powerful tools for forming and functionalizing C-F and other C-X bonds. numberanalytics.com These techniques can generate highly reactive intermediates under ambient conditions, potentially enabling new types of transformations and improving regioselectivity. researchgate.netnumberanalytics.com
Late-Stage Functionalization (LSF): In drug discovery and development, the ability to introduce key functional groups, such as fluorine, at the final stages of a synthesis is highly advantageous. researchgate.net Research is focused on developing new transition metal-catalyzed methods that can selectively introduce halogens onto complex, already-assembled molecular scaffolds. numberanalytics.com
Sustainable Chemistry: There is a growing emphasis on "green" chemistry principles. This includes the use of more environmentally benign solvents—a field where benzotrifluoride itself is recognized as a useful solvent—and the development of reactions that minimize waste by being catalyst-driven and highly atom-economical. researcher.lifeugent.be
Prospects for Advanced Applications in Tailored Molecule Synthesis
The true potential of this compound lies in its role as a highly versatile building block for the synthesis of tailored, high-value molecules. Its rigid aromatic core, decorated with a trifluoromethyl group, a fluorine atom, and two different, orthogonally reactive halogen leaving groups, makes it a powerful scaffold for creating molecular diversity.
The predictable, stepwise functionalization of the C-I and C-Br bonds via sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck) allows for the precise and directional assembly of complex molecular architectures. For example, one could envision a three-step sequence: a Sonogashira coupling at the C-I position, a Suzuki coupling at the C-Br position, and finally, a nucleophilic aromatic substitution (SₙAr) involving the C-F bond if a strongly electron-withdrawing group is introduced.
This capability is of immense interest in several fields:
Pharmaceuticals: The trifluoromethyl group and fluorine atoms are well-known bioisosteres that can enhance a drug's metabolic stability, lipophilicity, and binding affinity. numberanalytics.com Using this compound as a starting point could accelerate the synthesis of novel drug candidates.
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine often imparts desirable properties to herbicides, pesticides, and fungicides.
Materials Science: Fluorinated aromatic compounds are integral to the development of advanced materials, including liquid crystals, polymers with high thermal stability, and organic electronics such as materials for Organic Light-Emitting Diodes (OLEDs). numberanalytics.com The ability to build complex, conjugated systems from this scaffold could lead to new materials with tailored optoelectronic properties.
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Compounds
| Reaction Type | Catalyst/Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, DMF | 80 | 75 | |
| Electrophilic Iodination | I₂/Cu, AcOH | 70 | 60 |
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography : Use GC or HPLC with UV detection (λ = 254 nm) for purity assessment (>95% threshold) .
- Spectroscopy :
Note : Crystallographic data (e.g., X-ray for analogous compounds) can validate bond angles and substituent positions .
Advanced: What strategies address regioselectivity challenges when introducing multiple halogen substituents on benzotrifluoride cores?
Answer:
- Protective Groups : Temporarily block reactive sites (e.g., using boronic esters) to direct halogenation .
- Sequential Halogenation : Prioritize larger halogens (e.g., iodine) first due to steric and electronic effects .
- Computational Modeling : Apply DFT calculations to predict activation energies for substitution pathways. For example, trifluoromethyl groups increase meta-directing effects .
Advanced: How does the presence of iodine influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Ullmann Coupling : Iodine’s lower bond dissociation energy (vs. Br) facilitates aryl-aryl bond formation under milder conditions (Cu catalyst, 100°C) .
- Sonogashira Coupling : Iodo-substituted aryl halides react efficiently with terminal alkynes (Pd/Cu, room temperature) .
- Comparative Reactivity : I > Br in oxidative addition; thus, prioritize iodine for selective coupling .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of C-I bonds .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of CF₃ groups .
- Temperature : Maintain storage at 0–6°C for boronic acid precursors; analogous halides require -20°C for long-term stability .
Advanced: How can computational chemistry predict the electronic effects of substituents in this compound on its reactivity?
Answer:
- DFT Calculations : Model charge distribution (e.g., Mulliken charges) to identify electrophilic sites. Trifluoromethyl groups withdraw electron density, polarizing adjacent halogens .
- Hammett Parameters : Quantify substituent effects (σₚ values: CF₃ = +0.54, F = +0.06) to predict reaction rates in SNAr or coupling reactions .
- Crystal Data : Compare bond lengths (e.g., C-I vs. C-Br) from X-ray structures (e.g., 1.99 Å for C-I in similar compounds) to infer stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
